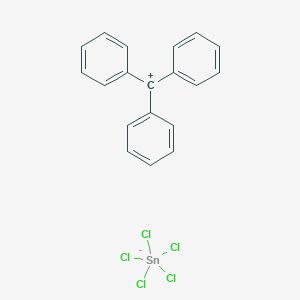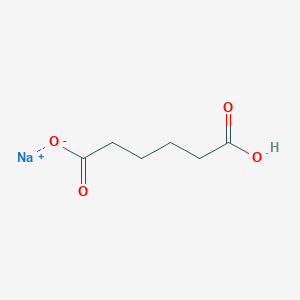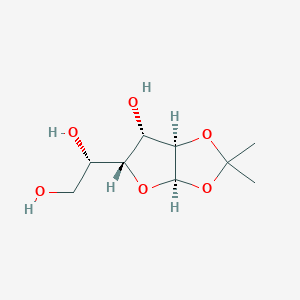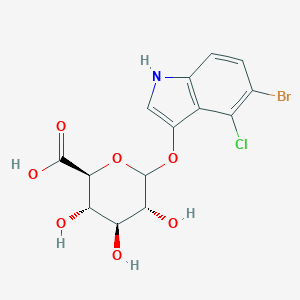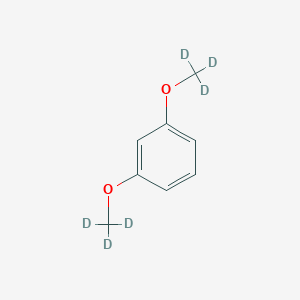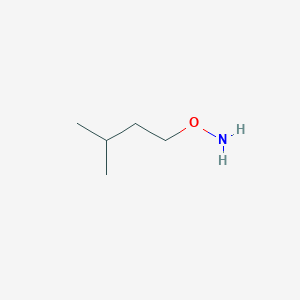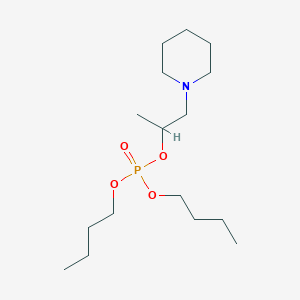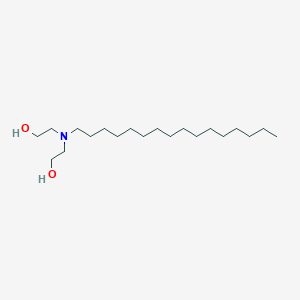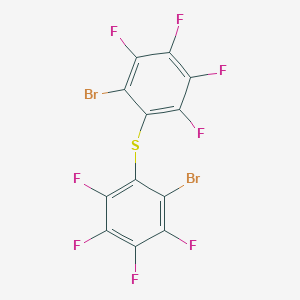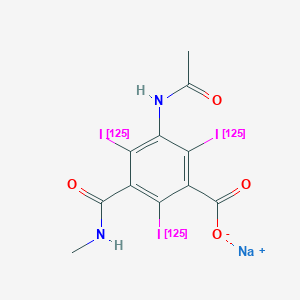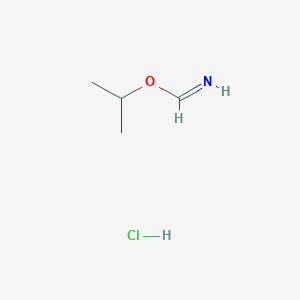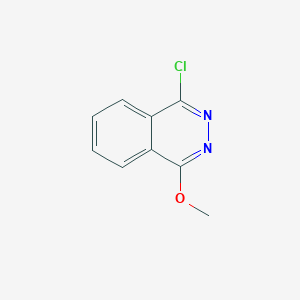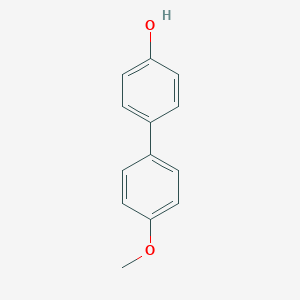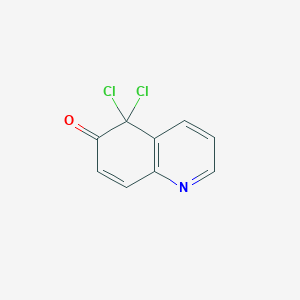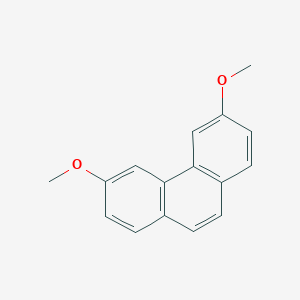
3,6-Dimethoxyphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethoxyphenanthrene is a polycyclic aromatic hydrocarbon that has gained significant attention in recent years due to its potential applications in scientific research. This molecule has a unique structure that makes it an attractive target for synthesis and investigation.
Wirkmechanismus
The mechanism of action of 3,6-Dimethoxyphenanthrene is not well understood. However, it has been suggested that this molecule may interact with cellular membranes and proteins, leading to changes in cellular signaling pathways and gene expression.
Biochemische Und Physiologische Effekte
Studies have shown that 3,6-Dimethoxyphenanthrene has antioxidant properties, which may protect cells from oxidative stress and DNA damage. Additionally, this molecule has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases such as arthritis and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,6-Dimethoxyphenanthrene in lab experiments is its high purity and stability. This molecule is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3,6-Dimethoxyphenanthrene is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the investigation of 3,6-Dimethoxyphenanthrene. One potential area of research is the development of new organic semiconductors based on this molecule. Additionally, further investigation of the antioxidant and anti-inflammatory properties of 3,6-Dimethoxyphenanthrene may lead to the development of new therapies for various diseases. Finally, the use of 3,6-Dimethoxyphenanthrene as a fluorescent probe for the detection of DNA damage and oxidative stress may have applications in the field of diagnostics and personalized medicine.
Conclusion:
In conclusion, 3,6-Dimethoxyphenanthrene is a unique molecule with potential applications in various scientific research fields. Its high purity and stability make it an attractive target for synthesis and investigation. Further research into its mechanism of action, biochemical and physiological effects, and future directions may lead to the development of new therapies and technologies.
Synthesemethoden
The synthesis of 3,6-Dimethoxyphenanthrene can be achieved through several methods. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with phenanthrene in the presence of a Lewis acid catalyst. Another method involves the reaction of 2,3-dimethoxybenzaldehyde with 1,2-dihydrophenanthrene in the presence of a strong acid catalyst. Both methods result in the formation of 3,6-Dimethoxyphenanthrene with high yield and purity.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethoxyphenanthrene has been used in various scientific research applications. One of the most significant applications is in the field of organic electronics. This molecule has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and light-emitting diodes. Additionally, 3,6-Dimethoxyphenanthrene has been investigated for its potential as a fluorescent probe for the detection of DNA damage and oxidative stress.
Eigenschaften
CAS-Nummer |
15638-08-1 |
|---|---|
Produktname |
3,6-Dimethoxyphenanthrene |
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
3,6-dimethoxyphenanthrene |
InChI |
InChI=1S/C16H14O2/c1-17-13-7-5-11-3-4-12-6-8-14(18-2)10-16(12)15(11)9-13/h3-10H,1-2H3 |
InChI-Schlüssel |
FSOLYWGGLXQAMC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC3=C2C=C(C=C3)OC)C=C1 |
Kanonische SMILES |
COC1=CC2=C(C=CC3=C2C=C(C=C3)OC)C=C1 |
Synonyme |
3,6-Dimethoxyphenanthrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



